2-[(3,5-Dimethylphenyl)methyl]pyrrolidine
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Overview
Description
2-[(3,5-Dimethylphenyl)methyl]pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3,5-dimethylphenylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylphenyl)methyl]pyrrolidine typically involves the reaction of 3,5-dimethylbenzyl chloride with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethylphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
2-[(3,5-Dimethylphenyl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethylphenyl)methyl]pyrrolidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrrolidine ring and aromatic substituent. These interactions can modulate biological pathways and result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol: A chiral organocatalyst used in various synthetic applications.
®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine: Another stereoisomer with similar chemical properties.
Uniqueness
2-[(3,5-Dimethylphenyl)methyl]pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-[(3,5-dimethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10-6-11(2)8-12(7-10)9-13-4-3-5-14-13/h6-8,13-14H,3-5,9H2,1-2H3 |
InChI Key |
TWEIFBQCHCOIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CCCN2)C |
Origin of Product |
United States |
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